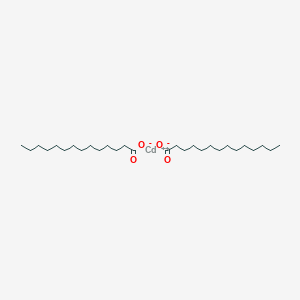
1H-Benzotriazole, 5-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole, 5-(pentyloxy)- is a chemical compound that belongs to the class of benzotriazole derivatives. It is commonly used in scientific research as a corrosion inhibitor, UV stabilizer, and as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)- varies depending on its application. As a corrosion inhibitor, it forms a protective layer on the surface of the metal through adsorption. As a UV stabilizer, it absorbs UV radiation and dissipates the energy as heat. As a building block for organic synthesis, it undergoes various chemical reactions to form the desired compound.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1H-Benzotriazole, 5-(pentyloxy)-. However, studies have shown that it is not toxic to aquatic organisms and does not bioaccumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Benzotriazole, 5-(pentyloxy)- in lab experiments is its versatility. It can be used as a corrosion inhibitor, UV stabilizer, and building block for organic synthesis. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may not be suitable for certain applications due to its specific properties and mechanism of action.
Orientations Futures
There are several future directions for research on 1H-Benzotriazole, 5-(pentyloxy)-. One area of interest is its potential use as a drug delivery system, as it has been shown to have good biocompatibility and low toxicity. Additionally, further research on its mechanism of action and properties may lead to the development of new applications in the fields of materials science and organic synthesis.
Méthodes De Synthèse
The synthesis of 1H-Benzotriazole, 5-(pentyloxy)- is typically achieved through a reaction between pentyloxyaniline and 1H-Benzotriazole in the presence of a catalyst such as copper chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1H-Benzotriazole, 5-(pentyloxy)- as the final product.
Applications De Recherche Scientifique
1H-Benzotriazole, 5-(pentyloxy)- has various scientific research applications. It is commonly used as a corrosion inhibitor for metals and alloys, as it forms a protective layer on the surface of the metal, preventing further corrosion. It is also used as a UV stabilizer in plastics, rubber, and coatings, as it absorbs UV radiation and prevents degradation of the material. Additionally, 1H-Benzotriazole, 5-(pentyloxy)- is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
133145-29-6 |
|---|---|
Nom du produit |
1H-Benzotriazole, 5-(pentyloxy)- |
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
5-pentoxy-2H-benzotriazole |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10/h5-6,8H,2-4,7H2,1H3,(H,12,13,14) |
Clé InChI |
QOLSSJHPZVQWFE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=NNN=C2C=C1 |
SMILES canonique |
CCCCCOC1=CC2=NNN=C2C=C1 |
Synonymes |
5-(PENTYLOXY)-1H-BENZOTRIAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)








![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)



